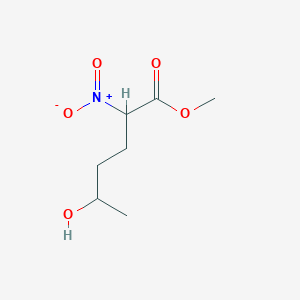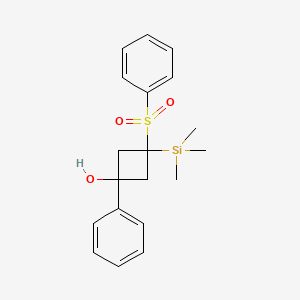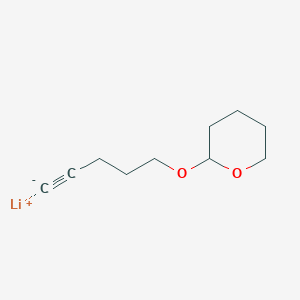![molecular formula C9H16O2 B14402285 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol CAS No. 89654-08-0](/img/structure/B14402285.png)
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is an organic compound with a unique structure that combines a cyclohexene ring with an ether and alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-ol with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-methylcyclohex-3-en-1-one followed by etherification with ethylene glycol. This process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethanal.
Reduction: Formation of 2-[(3-Methylcyclohexyl)oxy]ethan-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol involves its interaction with various molecular targets. The alcohol and ether functional groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The cyclohexene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylcyclohex-3-en-1-ol
- 3-Methylcyclohex-3-en-1-one
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
Uniqueness
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is unique due to the presence of both an ether and alcohol functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, the combination of these functional groups with the cyclohexene ring provides a unique structural framework that can be exploited for various applications in research and industry.
Propriétés
Numéro CAS |
89654-08-0 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-(3-methylcyclohex-3-en-1-yl)oxyethanol |
InChI |
InChI=1S/C9H16O2/c1-8-3-2-4-9(7-8)11-6-5-10/h3,9-10H,2,4-7H2,1H3 |
Clé InChI |
AUUZOUJWPMVBLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)
![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)

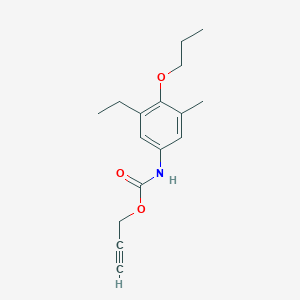

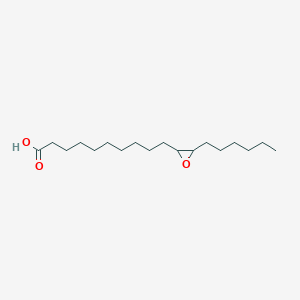
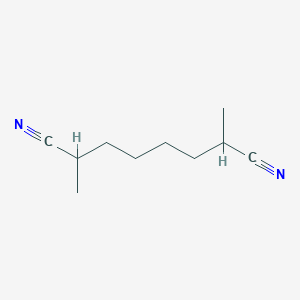

![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)
